4-(Benzotriazol-2-yl)phenol vs. Drometrizole (Tinuvin P): Molecular Weight and Volatility Differentiation
The unsubstituted parent compound, 4-(Benzotriazol-2-yl)phenol, exhibits significantly higher volatility due to its lower molecular weight (211.22 g/mol) compared to the mono-methyl substituted commercial standard Drometrizole (Tinuvin P, MW 225.25 g/mol). This intrinsic property dictates its unsuitability for high-temperature melt processing where evaporative loss would be unacceptable, but conversely establishes its value as a lower-boiling synthetic precursor or model compound in solution-phase photophysics [1].
| Evidence Dimension | Molecular Weight and Volatility |
|---|---|
| Target Compound Data | MW = 211.22 g/mol |
| Comparator Or Baseline | Drometrizole (Tinuvin P), MW = 225.25 g/mol |
| Quantified Difference | MW difference: -14.03 g/mol (approximately 6.2% lower). Volatility is inversely correlated with molecular weight in this homologous series. |
| Conditions | Theoretical property comparison based on molecular formula C₁₂H₉N₃O vs. C₁₃H₁₁N₃O. |
Why This Matters
This quantifies the basis for selecting the unsubstituted compound as a reactive intermediate or volatile model rather than a durable high-temperature processing stabilizer.
- [1] NIST Chemistry WebBook. (2023). Drometrizole (Tinuvin P). SRD 69. View Source
